N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide
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Overview
Description
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound with the molecular formula C22H23N3O. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves a multi-step process. One common method is the Pfitzinger reaction, which is a multi-component reaction involving isatins, ammonium acetate, triethyl orthoacetate, and 4-hydroxycoumarin or 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction proceeds through a series of steps including iminoacetylation, isatin-ring-opening, and rearranged cyclization .
Industrial Production Methods
the principles of multi-component reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. One known target is the translation elongation factor 2 (PfEF2), which is involved in protein synthesis . By inhibiting this factor, the compound can disrupt the translation process, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(pyridin-3-yl)quinoline-4-carboxamide: This compound has a similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
Quinoline-4-carboxamide derivatives: These compounds share the quinoline-4-carboxamide core but differ in their substituents, leading to variations in their biological activities.
Uniqueness
N-cycloheptyl-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C22H23N3O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N3O/c26-22(24-17-7-3-1-2-4-8-17)19-15-21(16-11-13-23-14-12-16)25-20-10-6-5-9-18(19)20/h5-6,9-15,17H,1-4,7-8H2,(H,24,26) |
InChI Key |
QWPUTTSAOUKDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
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